Phytochelatin 5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phytochelatin 5 is a member of the phytochelatin family, which are oligomers of glutathione. These compounds are produced by the enzyme phytochelatin synthase and are found in plants, fungi, nematodes, and various algae, including cyanobacteria . Phytochelatins play a crucial role in heavy metal detoxification by acting as chelators, binding to heavy metals, and facilitating their sequestration in vacuoles .

准备方法

Phytochelatin 5 is synthesized non-translationally by the enzyme phytochelatin synthase through a transpeptidation reaction involving glutathione . The enzyme catalyzes the formation of phytochelatins by transferring the γ-glutamylcysteine moiety from one glutathione molecule to another, forming a peptide chain. This process can be carried out in vitro using purified phytochelatin synthase and glutathione under controlled conditions .

These organisms could be harvested, and the phytochelatins extracted and purified for various applications .

化学反应分析

Phytochelatin 5 undergoes several types of chemical reactions, primarily related to its role in heavy metal detoxification:

Oxidation and Reduction: The thiol groups in this compound can undergo oxidation and reduction reactions, which are essential for maintaining its metal-binding capacity.

Common reagents and conditions used in these reactions include metal salts (e.g., cadmium chloride, lead nitrate) and reducing agents (e.g., dithiothreitol) under physiological pH and temperature . The major products formed from these reactions are metal-phytochelatin complexes that are less toxic and more easily sequestered by the organism .

科学研究应用

Metal Detoxification

Mechanism of Action

Phytochelatins are synthesized from glutathione by the enzyme phytochelatin synthase. They function as metal chelators, binding to toxic heavy metals such as cadmium (Cd), lead (Pb), and arsenic (As). The binding occurs via thiol groups in the cysteine residues of the peptide, forming stable complexes that facilitate metal sequestration and detoxification.

Research Findings

Studies have shown that Phytochelatin 5 significantly enhances the tolerance of plants to heavy metals. For instance, Arabidopsis thaliana expressing PC5 demonstrated improved metal tolerance compared to wild-type plants when exposed to cadmium stress. The mechanism involves both vacuolar sequestration of metal-PC complexes and long-distance transport within the plant system .

Agricultural Biotechnology

Enhancing Crop Resilience

this compound has been explored as a tool for improving crop resilience to environmental stressors. Genetic engineering approaches aim to enhance PC synthesis in crops such as rice and tomatoes, thereby increasing their tolerance to heavy metals and improving yield under contaminated soil conditions .

Case Studies

- Tomato Plants : Research indicates that enhancing phytochelatin synthesis in tomatoes can mitigate cadmium toxicity, improving overall plant health and fruit quality .

- Rice Cultivation : Genetically modified rice plants with elevated levels of phytochelatins showed reduced accumulation of arsenic in grains, making them safer for consumption .

Environmental Remediation

Bioremediation Potential

this compound's ability to chelate heavy metals makes it a candidate for bioremediation strategies aimed at cleaning contaminated soils and water bodies. By utilizing plants with enhanced phytochelatin production, researchers are exploring sustainable methods to reduce heavy metal pollution in agricultural lands.

Therapeutic Applications

Drug Development

Recent studies have identified phytochelatin synthase from Schistosoma mansoni as a potential target for drug development against schistosomiasis. The enzyme's ability to produce phytochelatins suggests it could be exploited for therapeutic purposes in managing metal ion homeostasis in parasitic infections .

Comparative Analysis of Phytochelatins

The following table summarizes key differences between various phytochelatins, including this compound:

| Phytochelatin | Composition | Metal Binding Capacity | Applications |

|---|---|---|---|

| Phytochelatin 2 | 2 Glutathione | Moderate | Basic detoxification |

| Phytochelatin 3 | 3 Glutathione | High | Enhanced metal tolerance |

| Phytochelatin 4 | 4 Glutathione | Very High | Bioremediation |

| This compound | 5 Glutathione | Very High | Agricultural biotechnology, drug development, environmental remediation |

作用机制

Phytochelatin 5 exerts its effects through the following mechanisms:

Metal Binding: It binds to heavy metals through its thiol groups, forming stable complexes.

Sequestration: The metal-phytochelatin complexes are transported into vacuoles, where the metals are stored away from the cytosol.

Detoxification: By binding and sequestering heavy metals, this compound reduces their toxicity and prevents damage to cellular components.

The molecular targets involved in this process include heavy metal ions and the proteins responsible for vacuolar transport .

相似化合物的比较

Phytochelatin 5 is unique among phytochelatins due to its specific chain length and metal-binding properties. Similar compounds include:

Phytochelatin 2: Shorter chain length, binds fewer metal ions.

Phytochelatin 3: Intermediate chain length, similar metal-binding properties.

Phytochelatin 4: Slightly shorter than this compound, with comparable metal-binding capacity.

This compound’s longer chain length allows it to bind more metal ions, making it particularly effective in environments with high metal concentrations .

生物活性

Phytochelatin 5 (PC5) is a member of the phytochelatin family, which consists of small, cysteine-rich peptides synthesized from glutathione. These peptides play a crucial role in the detoxification of heavy metals in various organisms, particularly in plants and some parasites. The primary function of phytochelatins is to bind metal(loid)s through their thiol groups, facilitating their sequestration and detoxification.

Phytochelatins are synthesized enzymatically by phytochelatin synthase (PCS) from glutathione. The general structure of phytochelatins can be represented as Glu Cys nGly, where n indicates the number of repeat units. PC5 specifically has five repeat units, making it particularly effective in chelating heavy metals such as cadmium (Cd), lead (Pb), and mercury (Hg) .

- Metal Binding : PC5 binds to heavy metals via its thiol groups, forming stable metal-phytochelatin complexes. This binding reduces the bioavailability of toxic metals and mitigates their harmful effects on cellular functions.

- Transport Mechanisms : The transport of metal-phytochelatin complexes into vacuoles is facilitated by ATP-binding cassette (ABC) transporters, which are crucial for metal detoxification processes .

Research Findings

Recent studies have highlighted the biological activity of PC5 in various contexts:

- Heavy Metal Tolerance : Research has shown that the expression of PCS and subsequent synthesis of phytochelatins, including PC5, significantly enhance tolerance to heavy metals in organisms like Saccharomyces cerevisiae and certain plant species .

- Case Studies :

- Schistosoma mansoni : In this parasitic flatworm, PCS was found to be essential for survival under heavy metal stress. The expression of PCS increased when exposed to heavy metals, indicating a protective mechanism against toxicity .

- Plant Studies : In higher plants, the regulation of phytochelatin biosynthesis is influenced by environmental metal concentrations. Increased levels of heavy metals lead to enhanced synthesis of phytochelatins, including PC5, showcasing an adaptive response .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other members of the phytochelatin family:

| Feature | This compound (PC5) | Phytochelatin 2 (PC2) | Phytochelatin 3 (PC3) |

|---|---|---|---|

| Repeat Units | 5 | 2 | 3 |

| Metal Binding Capacity | High | Moderate | High |

| Typical Metals Chelated | Cd, Pb, Hg | Cd | Cd, As |

| Organism Source | Plants/Parasites | Plants | Plants |

| Role in Toxicity Resistance | Critical | Important | Significant |

Implications for Biotechnology

The ability to manipulate phytochelatin biosynthesis presents opportunities for biotechnological applications:

- Phytoremediation : Enhancing the expression of PCS in plants could improve their capacity to remove heavy metals from contaminated soils.

- Genetic Engineering : Transgenic approaches could be employed to increase phytochelatin levels in crops, thereby enhancing their resilience to metal stress.

属性

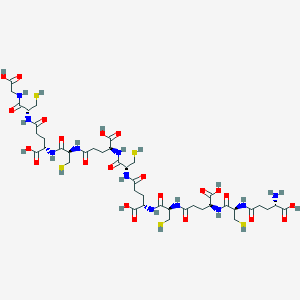

分子式 |

C42H65N11O22S5 |

|---|---|

分子量 |

1236.4 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H65N11O22S5/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |

InChI 键 |

JCWSCHOEZFIIAY-VPHKHLIQSA-N |

手性 SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

规范 SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。